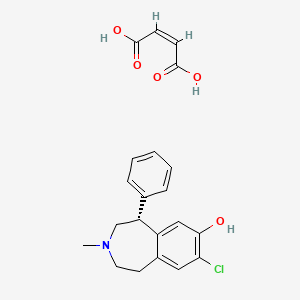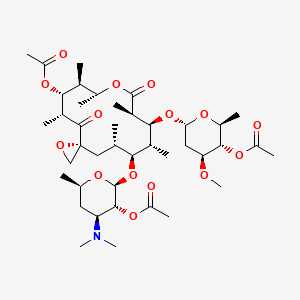
Triacétyloléandomycine
Vue d'ensemble
Description
La troléandomycine est un antibiotique macrolide qui est chimiquement dérivé de l'oléandomycine. Elle est connue pour sa capacité à inhiber la synthèse des protéines bactériennes, ce qui la rend efficace contre une variété d'infections bactériennes. La troléandomycine a été utilisée dans le traitement des infections des voies respiratoires et est particulièrement reconnue pour son rôle dans la prise en charge de l'asthme grave et cortico-dépendant .
Applications De Recherche Scientifique
Troleandomycin has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of macrolide antibiotics and their chemical properties.
Biology: Troleandomycin is used in research on bacterial protein synthesis and ribosomal function.
Medicine: It is studied for its therapeutic effects in treating bacterial infections and managing asthma.
Mécanisme D'action
Target of Action
Triacetyloleandomycin, also known as Troleandomycin, is a macrolide antibiotic similar to erythromycin . Its primary targets are the 50S ribosomal protein L32 and 50S ribosomal protein L4 . These proteins are essential components of the bacterial ribosome, which is responsible for protein synthesis in bacteria .
Mode of Action
Triacetyloleandomycin operates by binding to the 50S subunit of the bacterial ribosome . This binding inhibits the translocation of tRNA along the A, P, and E sites of the ribosome . As a result, amino acids cannot be deposited onto the polypeptide chain, leading to a failure of protein synthesis . This inhibitory effect on protein synthesis prevents bacterial cell growth and duplication .
Biochemical Pathways
The primary biochemical pathway affected by Triacetyloleandomycin is the protein synthesis pathway in bacteria . By inhibiting this pathway, Triacetyloleandomycin prevents the formation of proteins necessary for bacterial cell growth and replication . The downstream effect of this inhibition is the prevention of bacterial proliferation, effectively treating the bacterial infection .
Pharmacokinetics
It is known that triacetyloleandomycin can significantly decrease the metabolism of certain drugs like methylprednisolone, theophylline, and carbamazepine . This suggests that Triacetyloleandomycin may have a potent inhibitory effect on drug metabolism in the liver .
Result of Action
The primary result of Triacetyloleandomycin’s action is the inhibition of bacterial protein synthesis, which prevents bacterial cell growth and replication . This leads to the effective treatment of bacterial infections . It’s important to note that triacetyloleandomycin can also cause drug interactions due to its inhibitory effect on drug metabolism .
Action Environment
The action, efficacy, and stability of Triacetyloleandomycin can be influenced by various environmental factors. For instance, the presence of other drugs can lead to interactions, as Triacetyloleandomycin is known to inhibit drug metabolism in the liver . Therefore, the concurrent administration of Triacetyloleandomycin with drugs whose metabolism could be affected should be avoided unless appropriate dosage adjustments are made .
Analyse Biochimique
Biochemical Properties
Triacetyloleandomycin interacts with the 50S subunit of the bacterial ribosome . This binding inhibits the translocation of tRNA along the A, P, and E sites of the ribosome . The inhibition of tRNA translocation prevents the deposition of amino acids onto the polypeptide chain, leading to the failure of protein synthesis .
Cellular Effects
Triacetyloleandomycin exerts its effects on various types of cells by inhibiting bacterial protein synthesis, thereby preventing bacterial growth . It binds in the nascent peptide tunnel of the ribosome, blocking the growth of the nascent peptide chain . This action inhibits the activity of ribosomes, which are essential for protein synthesis and cell growth .
Molecular Mechanism
The molecular mechanism of action of Triacetyloleandomycin involves its binding to the 50S subunit of the bacterial ribosome . This binding inhibits the translocation of tRNA along the A, P, and E sites of the ribosome . With tRNA unable to move from site to site, amino acids cannot be deposited onto the polypeptide chain, leading to the failure of protein synthesis .
Subcellular Localization
Triacetyloleandomycin binds in the nascent peptide tunnel of the ribosome, suggesting its subcellular localization is within the ribosome
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La troléandomycine est synthétisée par acétylation de l'oléandomycine. Le processus implique l'acétylation des trois groupes hydroxy libres présents dans l'oléandomycine. Cette réaction nécessite généralement l'utilisation d'anhydride acétique comme agent acétylant et d'une base comme la pyridine pour catalyser la réaction .
Méthodes de production industrielle : Dans les milieux industriels, la production de troléandomycine suit un processus d'acétylation similaire, mais à plus grande échelle. Les conditions réactionnelles sont optimisées pour garantir un rendement élevé et une pureté élevée du produit final. Le processus implique l'utilisation de grands réacteurs et un contrôle précis de la température et du pH pour obtenir l'acétylation souhaitée .
Analyse Des Réactions Chimiques
Types de réactions : La troléandomycine subit plusieurs types de réactions chimiques, notamment :
Oxydation : La troléandomycine peut être oxydée pour former divers métabolites.
Réduction : Le composé peut subir des réactions de réduction, bien que celles-ci soient moins courantes.
Substitution : La troléandomycine peut participer à des réactions de substitution, en particulier celles impliquant ses groupes acétyle.
Réactifs et conditions courants :
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium peuvent être utilisés.
Substitution : L'anhydride acétique et d'autres agents acétylants sont couramment utilisés dans les réactions de substitution.
Principaux produits : Les principaux produits formés à partir de ces réactions comprennent divers dérivés acétylés et oxydés de la troléandomycine .
4. Applications de la recherche scientifique
La troléandomycine a une large gamme d'applications de recherche scientifique :
Chimie : Elle est utilisée comme composé modèle dans les études sur les antibiotiques macrolides et leurs propriétés chimiques.
Biologie : La troléandomycine est utilisée dans la recherche sur la synthèse des protéines bactériennes et la fonction ribosomale.
Médecine : Elle est étudiée pour ses effets thérapeutiques dans le traitement des infections bactériennes et la prise en charge de l'asthme.
5. Mécanisme d'action
La troléandomycine exerce ses effets en se liant à la sous-unité 50S du ribosome bactérien. Cette liaison inhibe la translocation de l'ARN de transfert le long des sites A, P et E du ribosome, empêchant le dépôt d'acides aminés sur la chaîne polypeptidique. Par conséquent, la synthèse des protéines est arrêtée, ce qui entraîne l'inhibition de la croissance et de la duplication des cellules bactériennes .
Composés similaires :
Érythromycine : Un autre antibiotique macrolide ayant un mécanisme d'action similaire.
Clarithromycine : Connue pour sa meilleure stabilité acide et son spectre d'activité plus large.
Azithromycine : Remarquée pour sa demi-vie prolongée et sa pénétration accrue dans les tissus.
Unicité de la troléandomycine : La troléandomycine est unique en son genre par sa puissante inhibition des enzymes hépatiques microsomales, ce qui peut entraîner des interactions médicamenteuses importantes. Cette propriété la rend particulièrement efficace dans certains scénarios cliniques, mais nécessite également une surveillance étroite pour éviter les effets indésirables .
Comparaison Avec Des Composés Similaires
Erythromycin: Another macrolide antibiotic with a similar mechanism of action.
Clarithromycin: Known for its improved acid stability and broader spectrum of activity.
Azithromycin: Noted for its extended half-life and enhanced tissue penetration.
Uniqueness of Troleandomycin: Troleandomycin is unique in its potent inhibition of microsomal liver enzymes, which can lead to significant drug interactions. This property makes it particularly effective in certain clinical scenarios but also necessitates careful monitoring to avoid adverse effects .
Propriétés
Key on ui mechanism of action |
As a macrolide, troleandomycin binds to the 50S subunit of the bacterial ribosome. This binding inhibits translocation of tRNA along the A, P, and E sites of the ribosome. With tRNA unable to move from site to site, amino acids cannot be deposited onto the polypeptide chain leading to failure of protein synthesis. Bacterial cell growth and duplication is inhibited without the ability to generate the necessary proteins. |
|---|---|
Numéro CAS |
2751-09-9 |
Formule moléculaire |
C41H67NO15 |
Poids moléculaire |
814.0 g/mol |
Nom IUPAC |
[(3R,5S,7R,8S,9R,12R,13S,14S,15R)-6-[(2S,3R,4S,6R)-3-acetyloxy-4-(dimethylamino)-6-methyloxan-2-yl]oxy-8-[(2R,4S,5S,6S)-5-acetyloxy-4-methoxy-6-methyloxan-2-yl]oxy-5,7,9,12,13,15-hexamethyl-10,16-dioxo-1,11-dioxaspiro[2.13]hexadecan-14-yl] acetate |
InChI |
InChI=1S/C41H67NO15/c1-19-17-41(18-49-41)38(46)23(5)34(53-27(9)43)21(3)25(7)52-39(47)24(6)35(56-32-16-31(48-14)36(26(8)51-32)54-28(10)44)22(4)33(19)57-40-37(55-29(11)45)30(42(12)13)15-20(2)50-40/h19-26,30-37,40H,15-18H2,1-14H3/t19-,20+,21-,22+,23+,24+,25+,26-,30-,31-,32-,33?,34-,35-,36-,37+,40-,41+/m0/s1 |
Clé InChI |
LQCLVBQBTUVCEQ-MYZKIGQCSA-N |
SMILES |
CC1CC(C(C(O1)OC2C(CC3(CO3)C(=O)C(C(C(C(OC(=O)C(C(C2C)OC4CC(C(C(O4)C)OC(=O)C)OC)C)C)C)OC(=O)C)C)C)OC(=O)C)N(C)C |
SMILES isomérique |
C[C@@H]1C[C@@H]([C@H]([C@@H](O1)OC2[C@H](C[C@@]3(CO3)C(=O)[C@@H]([C@H]([C@H]([C@H](OC(=O)[C@@H]([C@H]([C@@H]2C)O[C@H]4C[C@@H]([C@H]([C@@H](O4)C)OC(=O)C)OC)C)C)C)OC(=O)C)C)C)OC(=O)C)N(C)C |
SMILES canonique |
CC1CC(C(C(O1)OC2C(CC3(CO3)C(=O)C(C(C(C(OC(=O)C(C(C2C)OC4CC(C(C(O4)C)OC(=O)C)OC)C)C)C)OC(=O)C)C)C)OC(=O)C)N(C)C |
Apparence |
Solid powder |
melting_point |
812.49 |
Key on ui other cas no. |
2751-09-9 |
Description physique |
Solid |
Pictogrammes |
Irritant |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
1.92e-02 g/L |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Troleandomycin, AI3-50166, Aovine, Cyclamycin, Matromycin T, Micotil, Oleandocetine, Oleandomycin triacetate, Oleandomycin triacetyl ester, Triacetyloleandomycin, Triocetin, Triolan, WY 651, Wytrion |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Triacetyloleandomycin?
A1: Triacetyloleandomycin is a macrolide antibiotic that exerts its antibacterial effect by binding to the bacterial ribosome. [] It specifically targets the nascent peptide tunnel within the large ribosomal subunit, effectively blocking the growth of the nascent peptide chain. [] This inhibition of protein synthesis ultimately leads to bacterial growth arrest and death.
Q2: Does Triacetyloleandomycin affect human ribosomes?
A2: While Triacetyloleandomycin targets bacterial ribosomes, it exhibits limited binding to human ribosomes. [] This selectivity for bacterial ribosomes over human ribosomes contributes to its therapeutic window.
Q3: What is the molecular formula and weight of Triacetyloleandomycin?
A3: The molecular formula of Triacetyloleandomycin is C41H67NO14, and its molecular weight is 785.96 g/mol.
Q4: Is there any spectroscopic data available for Triacetyloleandomycin?
A4: While the provided research papers do not delve into detailed spectroscopic analysis, they mention the formation of a distinct spectral complex between Triacetyloleandomycin metabolites and cytochrome P450 heme. [] This spectral shift is utilized as an indicator of Triacetyloleandomycin metabolism in various species.
Q5: How stable is Triacetyloleandomycin under different storage conditions?
A5: The provided research papers do not focus on the stability of Triacetyloleandomycin under various storage conditions. This information would be crucial for pharmaceutical formulation and storage optimization.
Q6: Does Triacetyloleandomycin exhibit any catalytic properties itself?
A6: Triacetyloleandomycin is not known to possess inherent catalytic properties. It functions as an inhibitor rather than a catalyst, specifically targeting bacterial ribosomes. []
Q7: Have any computational studies been conducted on Triacetyloleandomycin?
A7: The provided research papers do not discuss any computational studies or QSAR models developed for Triacetyloleandomycin. Such studies could provide valuable insights into its structure-activity relationship and aid in the design of novel analogs with improved properties.
Q8: How do structural modifications of Triacetyloleandomycin affect its activity?
A8: The provided research papers do not provide specific details on the SAR of Triacetyloleandomycin. Understanding the relationship between structural modifications and activity is crucial for developing new antibiotics with potentially enhanced potency, spectrum of activity, and pharmacokinetic properties.
Q9: What are the known safety concerns associated with Triacetyloleandomycin?
A10: Triacetyloleandomycin has been associated with hepatotoxicity, particularly when administered in conjunction with certain drugs like carbamazepine and oral contraceptives. [, , , ] The mechanism is thought to involve the inhibition of cytochrome P450 enzymes, leading to increased drug levels and potential toxicity.
Q10: How is Triacetyloleandomycin absorbed and distributed in the body?
A10: While the research papers touch upon the therapeutic use of Triacetyloleandomycin, they do not provide detailed information on its absorption, distribution, metabolism, and excretion (ADME) profile. Understanding its PK properties would be essential for optimizing dosing regimens and minimizing the risk of adverse effects.
Q11: What is the relationship between Triacetyloleandomycin serum levels and its antibacterial activity?
A12: Some research papers investigate the relationship between Triacetyloleandomycin serum levels and its antibacterial activity, showing that higher serum levels generally correlate with greater efficacy against susceptible organisms. [, , ]
Q12: Has Triacetyloleandomycin demonstrated efficacy in animal models of infection?
A13: Research shows that Triacetyloleandomycin was found to be effective in preventing lethal staphylococcal infections in monkeys. [, ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(2S)-1-[[1-[[(3R,4S)-1-cyclohexyl-3,4-dihydroxy-6-methylheptan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl] morpholine-4-carboxylate](/img/structure/B1681510.png)
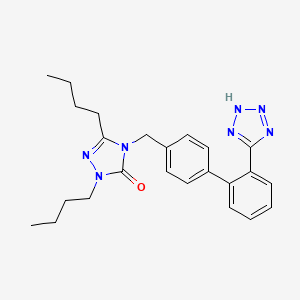
![3-chloro-N'-[3-(furan-2-ylmethylsulfanyl)propanoyl]-6H-benzo[b][1,4]benzoxazepine-5-carbohydrazide](/img/structure/B1681515.png)
![3-[(2S)-7-[3-[2-(cyclopropylmethyl)-3-methoxy-4-(methylcarbamoyl)phenoxy]propoxy]-8-propyl-3,4-dihydro-2H-chromen-2-yl]propanoic acid](/img/structure/B1681517.png)

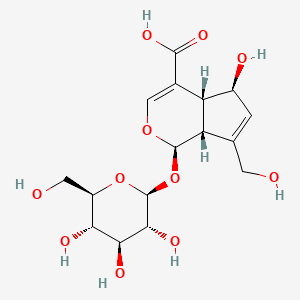
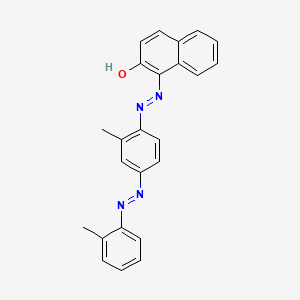
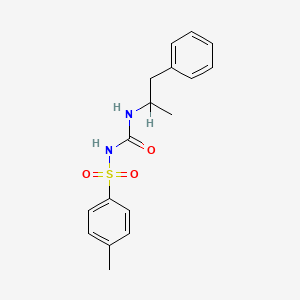
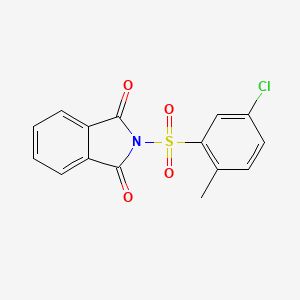

![methyl (2S)-5,7-dichloro-5'-methoxy-6-methyl-3,3'-dioxo-4-[[(1R,4R,5R,6S)-4,5,6-trihydroxy-2-methoxycarbonyl-1-cyclohex-2-enyl]oxy]spiro[1-benzofuran-2,6'-cyclohexa-1,4-diene]-1'-carboxylate](/img/structure/B1681527.png)
![3,5-Dichloro-N-[(2Z,3R)-3-(3,4-dichlorophenyl)-2-methoxyimino-5-[4-[(3R)-3-[2-(methylamino)-2-oxoethyl]-2-oxopiperidin-1-yl]piperidin-1-yl]pentyl]-N-methylbenzamide](/img/structure/B1681528.png)
